molecular formula C14H24N4O B5508356 (3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine

(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine

Cat. No.: B5508356
M. Wt: 264.37 g/mol
InChI Key: QOHQKWFPZGCQSE-DGCLKSJQSA-N
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Description

(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine is a useful research compound. Its molecular formula is C14H24N4O and its molecular weight is 264.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.19501140 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Multicomponent Synthesis

Researchers have developed an efficient synthesis technique for pyridine-pyrimidines and their bis-derivatives using a multicomponent reaction. This approach highlights the catalyst's reusability and excellent activity, offering significant advantages such as easy recovery and operation under solvent-free conditions, which can be relevant to the synthesis of complex molecules including "(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine" (Rahmani et al., 2018).

Synthesis and Characterization of Pyrrole Derivatives

A study on the synthesis of pyrrole chalcone derivatives, which are structurally related to the compound of interest, demonstrates the potential for creating diverse heterocyclic compounds. These findings could guide the development of new synthetic pathways for compounds with similar structures (Singh, Rawat, & Sahu, 2014).

Antioxidant, Antitumor, and Antimicrobial Activities

Research into the chemical behavior of related enaminone compounds towards active methylene reagents has produced derivatives with notable antioxidant, antitumor, and antimicrobial activities. This suggests that modifications of the core structure of "this compound" might yield compounds with beneficial biological properties (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Corrosion Inhibition

A pyridine–pyrazole compound has demonstrated significant potential as a corrosion inhibitor for steel in hydrochloric acid solution. This property indicates the compound's utility in industrial applications, particularly in materials science for protecting metals against corrosion (Bouklah et al., 2005).

Molecular Docking and Screening

A series of novel pyridine and fused pyridine derivatives, starting from structurally related compounds, have shown moderate to good binding energies towards GlcN-6-P synthase. This highlights the potential for designing inhibitors or modulators based on the core structure of "this compound" for pharmaceutical applications (Flefel et al., 2018).

Properties

IUPAC Name

[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-5-6-11-9-18(10-13(11)16(2)3)14(19)12-7-15-17(4)8-12/h7-8,11,13H,5-6,9-10H2,1-4H3/t11-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHQKWFPZGCQSE-DGCLKSJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N(C)C)C(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.